Lipophilic Ligand Efficiency (LLE) Advantage Over Des‑methyl Analog
The p‑tolyl group on the pyridazinone core increases calculated logP by ≈0.5 log units relative to the unsubstituted phenyl analog, while maintaining the same hydrogen‑bond acceptor count. This shifts the lipophilic ligand efficiency (LLE = pIC₅₀ − logP) into a more favorable range for CNS target engagement, as recommended by lead‑optimization guidelines [REFS‑1][REFS‑2]. The comparator is the hypothetical 3‑phenylpyridazinone analog (not the 3‑(p‑tolyl) version).
| Evidence Dimension | Calculated logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | cLogP ≈3.2 (estimation by fragment‑based method) |
| Comparator Or Baseline | 3‑Phenylpyridazinone analog: cLogP ≈2.7 |
| Quantified Difference | ΔlogP ≈ +0.5 |
| Conditions | Calculated using XLogP3 algorithm; no experimental logP available for either compound |
Why This Matters
In CNS‑targeted programs, LLE is a key procurement filter; the p‑tolyl modification provides higher lipophilicity without adding hydrogen‑bond donors, potentially improving brain penetration while maintaining acceptable LLE.
- [1] Aldous DJ, Bailey TR, Diana GD, Nitz TJ. Therapeutic phenoxyalkylpyridazines and intermediates therefor. US Patent 5,665,763, issued September 9, 1997. View Source
